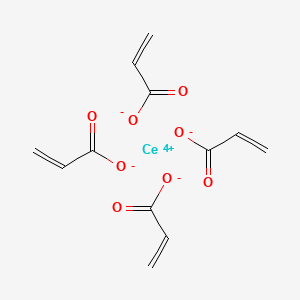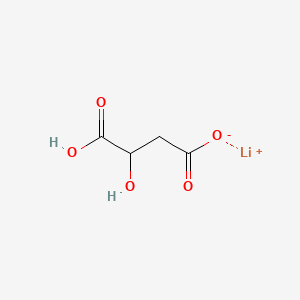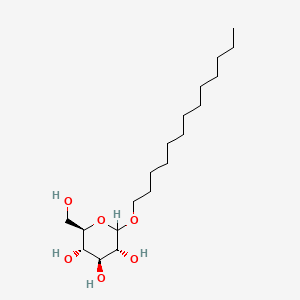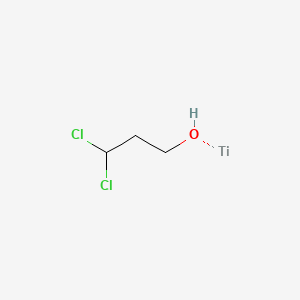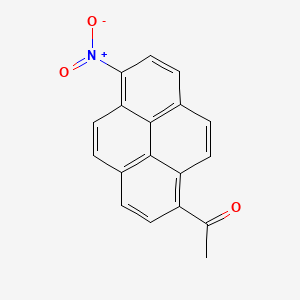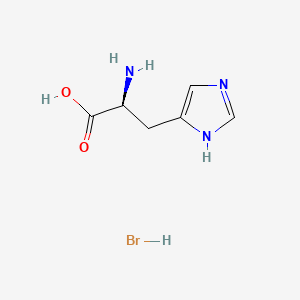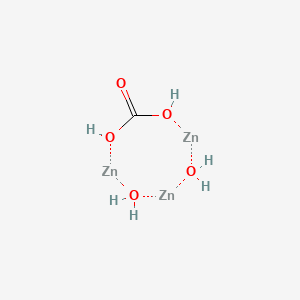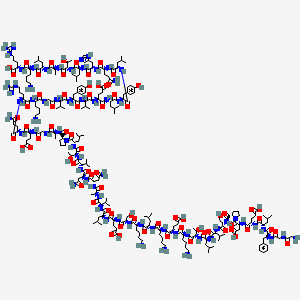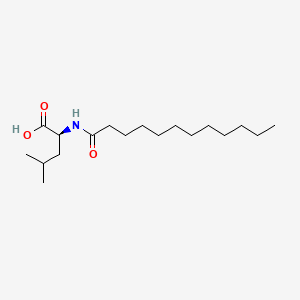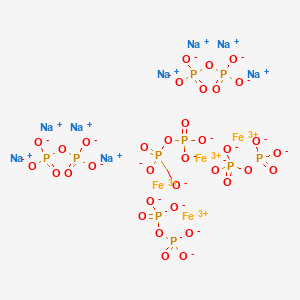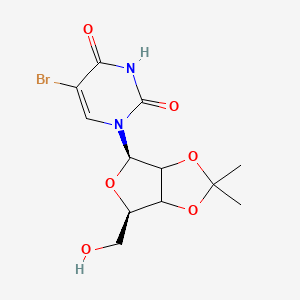
2-(nitroamino)-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Nitroamino)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a nitroamino group at the 2-position and a phenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(nitroamino)-6-phenylpyrimidin-4(3H)-one typically involves the nitration of 6-phenylpyrimidin-4(3H)-one. This can be achieved by reacting 6-phenylpyrimidin-4(3H)-one with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a controlled environment to ensure safety and efficiency. The use of automated systems to monitor and adjust reaction parameters can help in scaling up the production while maintaining product quality.
Types of Reactions:
Oxidation: The nitroamino group can undergo oxidation to form nitroso derivatives.
Reduction: The nitroamino group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-amino-6-phenylpyrimidin-4(3H)-one.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Nitroamino)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(nitroamino)-6-phenylpyrimidin-4(3H)-one involves its interaction with biological targets such as enzymes or receptors. The nitroamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
2-Amino-6-phenylpyrimidin-4(3H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(Nitroamino)-4-phenylpyrimidin-6(3H)-one: Isomer with different substitution pattern, leading to different chemical and biological properties.
2-(Nitroamino)-6-methylpyrimidin-4(3H)-one: Methyl group instead of phenyl, affecting its hydrophobicity and reactivity.
Uniqueness: 2-(Nitroamino)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of both nitroamino and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Propiedades
Número CAS |
56741-96-9 |
|---|---|
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)nitramide |
InChI |
InChI=1S/C10H8N4O3/c15-9-6-8(7-4-2-1-3-5-7)11-10(12-9)13-14(16)17/h1-6H,(H2,11,12,13,15) |
Clave InChI |
WRVVDIKBWXPRMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


